Pentanoic-d9 acid
Overview
Description
Pentanoic Acid-d9, also known as deuterated pentanoic acid, is a deuterated form of the straight-chain alkyl carboxylic acid. It is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pentanoic Acid-d9 typically involves the reaction of pentanoic acid with deuterium gas. The deuterium atoms replace the hydrogen atoms in the pentanoic acid molecule. This process requires specific reaction conditions, including the use of a catalyst and a controlled environment to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods
In an industrial setting, the production of Pentanoic Acid-d9 involves the use of deuterium gas in a high-pressure reactor. The reaction is catalyzed by a metal catalyst, such as palladium or platinum, to facilitate the exchange of hydrogen with deuterium. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the deuterated product .
Chemical Reactions Analysis
Types of Reactions
Pentanoic Acid-d9 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to form primary alcohols.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride can be used to replace deuterium atoms.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives of pentanoic acid.
Scientific Research Applications
Pentanoic Acid-d9 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Pentanoic Acid-d9 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track the movement and transformation of the molecule within biological systems. This is particularly useful in studies involving metabolic pathways and enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
Pentanoic Acid: The non-deuterated form of Pentanoic Acid-d9.
Hexanoic Acid: A similar straight-chain alkyl carboxylic acid with one additional carbon atom.
Butanoic Acid: A similar straight-chain alkyl carboxylic acid with one fewer carbon atom.
Uniqueness
Pentanoic Acid-d9 is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. This makes it particularly valuable in scientific research for tracing and analyzing chemical and biochemical reactions. The deuterium atoms also impart different physical and chemical properties compared to non-deuterated compounds, such as altered boiling points and reaction kinetics .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-YNSOAAEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672929 | |
Record name | (~2~H_9_)Pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115871-50-6 | |
Record name | Pentanoic-d9 acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115871-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_9_)Pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115871-50-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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